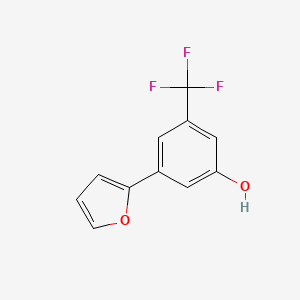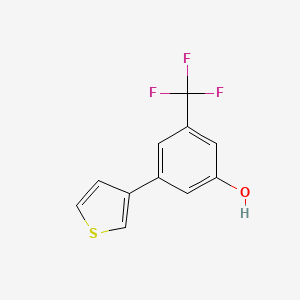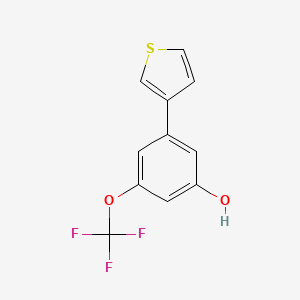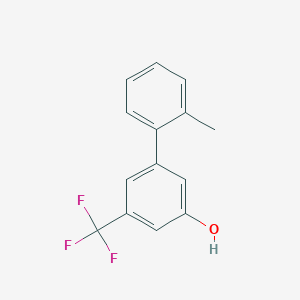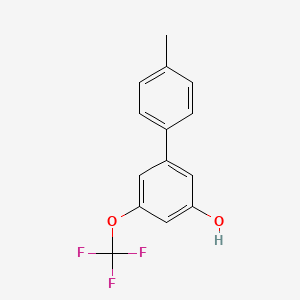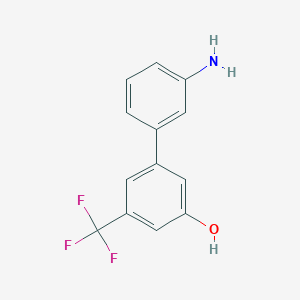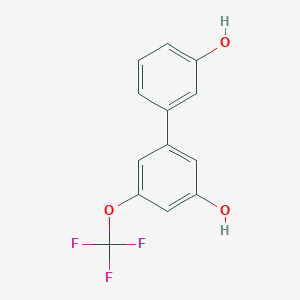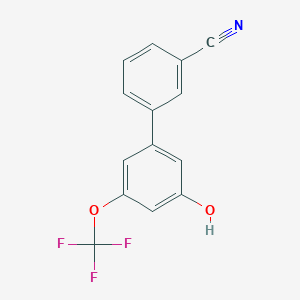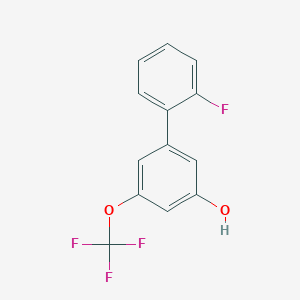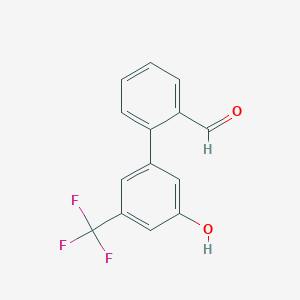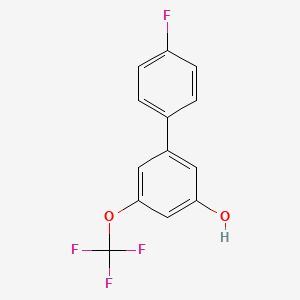
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-F-3-TFM) is a compound belonging to the family of phenols, which are organic compounds containing a hydroxyl group bonded to an aromatic hydrocarbon. 5-F-3-TFM is a fluorinated compound, characterized by its high solubility in organic solvents, low volatility, and high stability. It has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a precursor for the synthesis of pharmaceuticals and agrochemicals. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of fluorinated polymers and as a starting material for the synthesis of fluorinated polymers. It has also been used in the synthesis of fluorescent probes and as a catalyst in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and activating it for further reaction. The activated substrate then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has antimicrobial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have anti-inflammatory and antioxidant activities. It has also been shown to have the ability to inhibit the growth of certain cancer cell lines, including human renal cancer cells and human breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments are its high solubility in organic solvents, low volatility, and high stability. These properties make it an ideal reagent for a variety of organic synthesis reactions. However, the compound is toxic and should be handled with care. In addition, the compound is expensive and may not be suitable for large-scale applications.
Direcciones Futuras
The potential future applications of 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% are numerous. The compound could be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new fluorescent probes, as well as in the synthesis of new catalysts. Furthermore, the compound could be used in the development of new antimicrobial drugs, as well as in the development of new anti-cancer drugs. Finally, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new materials for use in the medical, industrial, and agricultural sectors.
Métodos De Síntesis
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by the reaction of 4-fluorophenol with trifluoromethyl iodide in the presence of a base. The reaction is carried out in anhydrous acetonitrile at room temperature and can be completed in a few hours. The reaction is shown in the following equation:
4-Fluorophenol + Trifluoromethyl iodide → 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-10-3-1-8(2-4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIUZJBOWJPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686513 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-64-5 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



